molecular formula C16H16N2O B4195419 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No. B4195419
M. Wt: 252.31 g/mol
InChI Key: NWXCTLHFAZEMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZ has been shown to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting microtubule polymerization, which is essential for cell division and proliferation. This results in the arrest of the cell cycle and subsequent apoptosis of cancer cells. 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has been shown to affect various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole. One area of research is to further elucidate its mechanism of action. This could lead to the development of more effective therapeutic agents based on 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole. Another area of research is to investigate the potential of 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole as a combination therapy with other anticancer drugs. This could lead to improved efficacy and reduced toxicity. Finally, research on the pharmacokinetics and pharmacodynamics of 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole could lead to improved dosing regimens and better understanding of its therapeutic potential.

Scientific Research Applications

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against various types of cancer, including breast, lung, and colon cancer. 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has also been shown to possess antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B and C viruses. In addition, 2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole has been shown to possess anti-inflammatory and antifungal properties.

properties

IUPAC Name

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-6-5-7-13(10-11)19-12(2)16-17-14-8-3-4-9-15(14)18-16/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXCTLHFAZEMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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